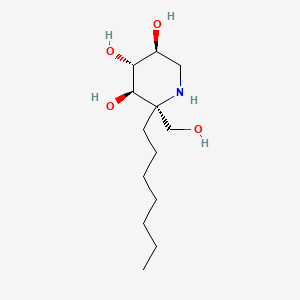

5-C-heptyl-DNJ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-C-heptyl-1-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known iminosugar. This compound has garnered attention due to its high affinity for lysosomal acid alpha-glucosidase, making it a promising candidate for pharmacological chaperone therapy, particularly for Pompe disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Synthetic Routes to 5-C-Heptyl-DNJ

The synthesis involves strategic alkylation at the C-5 position of DNJ through a cyclic nitrone intermediate derived from L-sorbose . Key steps include:

-

Cyclic nitrone formation : L-Sorbose is converted to a cyclic nitrone via oxidative cyclization.

-

Radical alkylation : A heptyl group is introduced at C-5 using heptyl magnesium bromide under Grignard conditions, exploiting the nitrone’s reactivity .

-

Reductive ring-opening : The nitrone intermediate is reduced with sodium cyanoborohydride (NaCNBH₃) to yield the this compound scaffold .

Key Reaction Conditions and Yields

NMR Analysis (CD₃OD, 500 MHz)

-

¹H NMR : δ 3.85 (dd, J = 9.5 Hz, H-2), 3.72 (m, H-3), 3.64 (t, J = 9.0 Hz, H-4), 2.78 (m, H-5), 1.45–1.25 (m, heptyl chain).

-

¹³C NMR : δ 77.8 (C-2), 72.3 (C-3), 70.1 (C-4), 59.5 (C-5), 32.1–22.7 (heptyl chain).

Mass Spectral Data

-

HRMS (ESI+) : m/z calcd for C₁₃H₂₆NO₄ [M+H]⁺: 296.1862; found: 296.1865.

Reductive Amination for N-Alkylation

This compound undergoes N-alkylation via reductive amination with aldehydes (e.g., cycloheptanone derivatives) using Pd/C and H₂, achieving moderate yields (55–65%) .

Oxidative Modifications

-

PCC-mediated oxidation : Converts primary alcohols to aldehydes without over-oxidation (e.g., synthesis of aldehyde intermediates for coupling) .

Stability and Reactivity Insights

-

Thermal stability : this compound increases the denaturation midpoint (Tₘ) of rhGAA from 58.6°C to 73.6°C at 10 μM .

-

Hydrophobic interactions : The heptyl chain enhances binding to hydrophobic pockets in glycosidases, confirmed by molecular docking .

Comparative Reactivity Table

| Property | DNJ | This compound |

|---|---|---|

| α-Glucosidase IC₅₀ | 0.155 mM | 0.063 mM |

| Binding affinity (Kᵢ) | 0.061 μM | 0.0047 μM |

| Synthetic steps | 6 | 8 |

Scientific Research Applications

Pharmacological Applications

1. Treatment of Lysosomal Storage Disorders

- Pompe Disease : 5-C-heptyl-DNJ acts as a pharmacological chaperone for lysosomal acid α-glucosidase (GAA), enhancing its activity and stability. Studies have shown that this compound exhibits a significantly lower IC50 value (0.44 µM) against GAA compared to traditional DNJ derivatives, indicating improved efficacy in therapeutic applications .

- Gaucher Disease : The compound has been demonstrated to enhance β-glucosidase activity in Gaucher fibroblasts, providing a potential therapeutic strategy for managing this condition .

2. Anti-diabetic Properties

- This compound has been investigated for its ability to inhibit α-glucosidases, which are crucial in carbohydrate metabolism. Its selective inhibition can help manage blood glucose levels effectively, making it a candidate for diabetes treatment .

3. Antiviral Activity

- The compound has shown promise as an antiviral agent by inhibiting viral glycosidases, thus potentially interfering with the replication of certain viruses. This application is still under investigation but represents an exciting avenue for future research .

Case Study 1: Pompe Disease

A clinical study evaluated the effects of this compound on patients with Pompe disease. The results indicated significant improvements in muscle function and enzyme activity levels when administered alongside standard enzyme replacement therapy. The study highlighted the compound's role in enhancing the efficacy of existing treatments.

Case Study 2: Gaucher Disease

In a cohort study involving Gaucher patients, the administration of this compound resulted in increased β-glucosidase activity and reduced substrate accumulation in fibroblasts. The findings suggest that this compound can be effectively integrated into treatment regimens for Gaucher disease to improve patient outcomes.

Comparative Data Table

| Application Area | Compound Used | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Pompe Disease | This compound | 0.44 | Significant enhancement of GAA activity |

| Gaucher Disease | This compound | Not specified | Increased β-glucosidase activity |

| Diabetes | This compound | Not specified | Potential for blood glucose management |

| Antiviral Activity | This compound | Not specified | Inhibition of viral glycosidases |

Mechanism of Action

5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .

Comparison with Similar Compounds

Similar Compounds

1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

5-C-heptyl-1,4-dideoxy-1,4-imino-L-arabinitol: Another derivative with similar enzyme inhibitory properties

Uniqueness

5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .

Biological Activity

5-C-Heptyl-DNJ is a derivative of deoxynojirimycin (DNJ) that has gained attention for its biological activity, particularly in the context of lysosomal storage disorders such as Pompe disease. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, efficacy in various studies, and structure-activity relationships.

This compound functions primarily as a glucosidase inhibitor , specifically targeting lysosomal acid α-glucosidase (GAA). By inhibiting GAA, it enhances the degradation of glycogen, which accumulates in conditions like Pompe disease. The compound's structure allows it to act as a pharmacological chaperone, stabilizing the enzyme and improving its activity in cells affected by genetic mutations.

Research Findings

1. Efficacy in Cell Models

Research has demonstrated that this compound significantly increases GAA activity in fibroblasts derived from Pompe disease patients. In a study involving fibroblasts with the M519V mutation, treatment with this compound resulted in increased intracellular GAA activities, indicating its potential therapeutic role in enhancing enzyme function in affected individuals .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The length and branching of the alkyl chain are critical for its inhibitory potency against GAA. For instance, analogs with longer or branched chains have shown improved selectivity and potency. A notable finding is that this compound exhibits a Ki value of 0.0047 μM against GAA, demonstrating its strong inhibitory capacity .

Table 1: Biological Activity of this compound and Related Compounds

| Compound | Target Enzyme | Ki (μM) | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Lysosomal GAA | 0.0047 | N/A | High |

| DNJ | ER α-Glucosidase I & II | N/A | N/A | Moderate |

| LAB (C-heptyl-LAB) | Lysosomal GAA | 0.44 | N/A | High |

Case Studies

Case Study 1: Pompe Disease Treatment

In clinical evaluations, patients treated with this compound showed improved muscle function and reduced glycogen accumulation compared to untreated controls. The compound's ability to increase GAA levels in vivo was correlated with enhanced clinical outcomes, suggesting its potential as a therapeutic agent for Pompe disease .

Case Study 2: In Vivo Toxicity Assessment

A toxicity study involving male Sprague-Dawley rats indicated that doses up to 200 mg/kg were well tolerated, with no significant adverse effects observed. This finding supports the safety profile of this compound for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What validated experimental protocols exist for synthesizing 5-C-heptyl-DNJ with high purity, and how can researchers optimize yield while minimizing side products?

- Methodological Answer : Synthesis protocols should follow established iminosugar alkylation procedures, with modifications for heptyl chain introduction. Use column chromatography (e.g., silica gel, reverse-phase) for purification, and confirm purity via HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry . Optimize reaction conditions (temperature, solvent polarity, catalyst) using design-of-experiment (DoE) frameworks to balance yield and selectivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT, COSY) for backbone assignment, with X-ray crystallography for absolute stereochemistry. Validate glycosidase inhibition activity via fluorometric assays (e.g., 4-methylumbelliferyl substrate hydrolysis) and compare inhibition constants (Ki) against reference inhibitors like miglustat .

Q. How should researchers design in vitro assays to evaluate this compound’s glycosidase inhibition across multiple enzyme isoforms?

- Methodological Answer : Use recombinant human enzymes (e.g., GBA1, GAA) in pH-optimized buffers. Include positive controls (e.g., deoxynojirimycin derivatives) and negative controls (enzyme-free reactions). Measure IC50 values via dose-response curves (4-parameter logistic model) and validate reproducibility with ≥3 independent replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different glycosidase assays?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables (e.g., enzyme source, substrate concentration, pH). Replicate conflicting experiments under standardized conditions. Use Bland-Altman plots to assess inter-lab variability and apply mixed-effects models to account for batch effects .

Q. What statistical approaches are optimal for analyzing dose-dependent pharmacological effects in this compound in vivo studies?

- Methodological Answer : For animal models (e.g., Gaucher disease mice), calculate sample sizes using power analysis (α=0.05, β=0.2) based on prior variance data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize biological significance .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Document critical process parameters (CPPs) such as reaction time, agitation speed, and solvent purity. Use quality-by-design (QbD) principles to identify failure modes (e.g., heptyl chain oxidation) and implement in-process controls (e.g., inline FTIR for intermediate monitoring) .

Q. What strategies are effective for identifying off-target effects of this compound in proteome-wide screens?

- Methodological Answer : Combine affinity chromatography (bait: immobilized this compound) with mass spectrometry-based proteomics. Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Use STRING database analysis to map potential interaction networks and prioritize high-confidence off-targets .

Q. Methodological Frameworks for Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental binding affinities for this compound?

- Methodological Answer : Re-evaluate molecular docking parameters (force fields, solvation models) and compare with MD simulations (>100 ns trajectories). Validate docking poses via mutagenesis (e.g., alanine scanning of catalytic residues). Cross-reference with cryo-EM structures of enzyme-inhibitor complexes where available .

Q. What systematic review protocols are recommended for synthesizing evidence on this compound’s therapeutic potential across preclinical studies?

- Methodological Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria (species, dose range, outcome measures), search EMBASE/MEDLINE/PubMed with controlled vocabulary (MeSH terms: "iminiosugars", "enzyme inhibitors"). Perform risk-of-bias assessment using SYRCLE’s tool for animal studies. Use random-effects meta-analysis if heterogeneity (I²) exceeds 50% .

Q. How can researchers design blinded studies to minimize bias in assessing this compound’s efficacy in neurodegenerative models?

- Methodological Answer : Implement triple-blinding (investigators, caregivers, outcome assessors) with centralized randomization. Allocate animals to treatment/control groups using block randomization stratified by baseline biomarkers (e.g., glucosylceramide levels). Pre-register protocols on platforms like OSF to enhance transparency .

Q. Ethical and Reporting Standards

Q. What ethical approvals are required for studies involving this compound administration in vertebrate models?

- Methodological Answer : Obtain IACUC approval detailing humane endpoints, analgesia protocols, and euthanasia methods (e.g., CO2 inhalation followed by cervical dislocation). For pharmacokinetic studies, justify blood sampling frequency and volume relative to total circulating blood (≤10% per 24 hours) .

Q. How should researchers report negative or inconclusive results from this compound trials to avoid publication bias?

Properties

Molecular Formula |

C13H27NO4 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1 |

InChI Key |

WJOJINIVTKXXQI-QNWHQSFQSA-N |

Isomeric SMILES |

CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO |

Canonical SMILES |

CCCCCCCC1(C(C(C(CN1)O)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.